Cas no 1468710-15-7 (3-(Chloromethyl)-3-ethyl-1-methoxypentane)

3-(Chloromethyl)-3-ethyl-1-methoxypentane 化学的及び物理的性質
名前と識別子
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- 3-(chloromethyl)-3-ethyl-1-methoxypentane
- Pentane, 3-(chloromethyl)-3-ethyl-1-methoxy-
- 3-(Chloromethyl)-3-ethyl-1-methoxypentane
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- インチ: 1S/C9H19ClO/c1-4-9(5-2,8-10)6-7-11-3/h4-8H2,1-3H3
- InChIKey: PTSSNZBXUXVJPM-UHFFFAOYSA-N
- SMILES: ClCC(CC)(CC)CCOC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 6
- 複雑さ: 89.6
- XLogP3: 2.9
- トポロジー分子極性表面積: 9.2
3-(Chloromethyl)-3-ethyl-1-methoxypentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676347-5.0g |
3-(chloromethyl)-3-ethyl-1-methoxypentane |
1468710-15-7 | 5.0g |
$2940.0 | 2023-03-11 | ||
Enamine | EN300-676347-0.05g |
3-(chloromethyl)-3-ethyl-1-methoxypentane |
1468710-15-7 | 0.05g |
$851.0 | 2023-03-11 | ||
Enamine | EN300-676347-10.0g |
3-(chloromethyl)-3-ethyl-1-methoxypentane |
1468710-15-7 | 10.0g |
$4360.0 | 2023-03-11 | ||
Enamine | EN300-676347-1.0g |
3-(chloromethyl)-3-ethyl-1-methoxypentane |
1468710-15-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-676347-0.5g |
3-(chloromethyl)-3-ethyl-1-methoxypentane |
1468710-15-7 | 0.5g |
$974.0 | 2023-03-11 | ||
Enamine | EN300-676347-0.25g |
3-(chloromethyl)-3-ethyl-1-methoxypentane |
1468710-15-7 | 0.25g |
$933.0 | 2023-03-11 | ||
Enamine | EN300-676347-2.5g |
3-(chloromethyl)-3-ethyl-1-methoxypentane |
1468710-15-7 | 2.5g |
$1988.0 | 2023-03-11 | ||
Enamine | EN300-676347-0.1g |
3-(chloromethyl)-3-ethyl-1-methoxypentane |
1468710-15-7 | 0.1g |
$892.0 | 2023-03-11 |
3-(Chloromethyl)-3-ethyl-1-methoxypentane 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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3. Back matter
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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5. Book reviews
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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8. Book reviews
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
3-(Chloromethyl)-3-ethyl-1-methoxypentaneに関する追加情報
3-(Chloromethyl)-3-ethyl-1-methoxypentane (CAS 1468710-15-7): A Comprehensive Technical Overview
3-(Chloromethyl)-3-ethyl-1-methoxypentane (CAS 1468710-15-7) is an organochlorine compound with significant potential in synthetic chemistry and material science applications. This branched ether-alcohol derivative features a unique molecular structure combining chloromethyl, ethyl, and methoxy functional groups, making it valuable for specialized chemical transformations. The compound's IUPAC name reflects its pentane backbone substituted at the 1- and 3-positions with methoxy and ethyl-chloromethyl groups respectively.
Recent scientific literature highlights growing interest in 3-(Chloromethyl)-3-ethyl-1-methoxypentane as a building block for advanced materials. Researchers are particularly focusing on its application in developing specialty polymers and pharmaceutical intermediates. The presence of both ether and alkyl chloride functionalities enables diverse reactivity patterns, allowing chemists to create complex molecular architectures through nucleophilic substitution reactions. This aligns with current trends in green chemistry where multifunctional reagents can minimize synthetic steps.
The physicochemical properties of CAS 1468710-15-7 make it suitable for controlled reactions in organic synthesis. Laboratory studies indicate its moderate polarity (from the methoxy group) facilitates solubility in common organic solvents while the chloromethyl group remains reactive toward various nucleophiles. These characteristics answer frequent search queries about "versatile chloromethyl compounds" and "ether-containing synthetic intermediates," positioning this material as a solution for researchers seeking balanced reactivity and stability.
Industrial applications of 3-ethyl-1-methoxypentane derivatives are expanding in parallel with advancements in catalysis technology. The compound serves as a precursor for modified silanes used in adhesives and surface treatments, addressing popular searches about "performance additives for materials." Its branched structure contributes to lowered crystallization tendencies in final products—a property highly valued in formulations requiring consistent viscosity across temperature ranges.
Analytical characterization of 3-(Chloromethyl)-3-ethyl-1-methoxypentane typically involves GC-MS, NMR (1H and 13C), and FTIR spectroscopy. The 1H NMR spectrum clearly shows distinct signals for the methoxy protons (∼3.3 ppm), chloromethyl group (∼3.8 ppm), and ethyl group protons (0.8-1.5 ppm). These analytical fingerprints help researchers verify compound purity—a common concern reflected in search terms like "how to identify chloromethyl compounds."
From a safety perspective, standard laboratory precautions apply when handling CAS 1468710-15-7. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended during use. This practical information responds to frequently asked questions about "safe handling of chloromethyl ethers" in research settings. The compound's stability profile suggests compatibility with common storage conditions when protected from moisture and strong oxidizers.
The synthetic versatility of 3-(Chloromethyl)-3-ethyl-1-methoxypentane makes it particularly valuable in medicinal chemistry. Recent patent literature reveals its utility in constructing heterocyclic scaffolds for drug discovery programs. The simultaneous presence of reactive and directing groups enables efficient construction of complex molecules—addressing pharmaceutical researchers' needs for "multifunctional building blocks." This application aligns with growing interest in fragment-based drug design methodologies.
Market availability of 1468710-15-7 has increased in response to demand from specialty chemical manufacturers. Suppliers typically offer the compound in research quantities (100mg to 100g) with >95% purity. Pricing trends reflect its status as a low-volume high-value chemical, with costs influenced by raw material availability and custom synthesis requirements. These commercial aspects answer common queries about "sourcing rare chloromethyl compounds" from laboratory chemical providers.
Environmental considerations for 3-ethyl-1-methoxypentane derivatives follow standard protocols for organochlorine compounds. While not persistent in the environment, proper waste management is advised. The compound's biodegradability profile has become a research focus area, responding to industry demands for "sustainable chloromethyl reagents" as reflected in recent search analytics. Several studies investigate its metabolic pathways in microbial systems.
Future research directions for 3-(Chloromethyl)-3-ethyl-1-methoxypentane likely include exploration of its coordination chemistry with transition metals and applications in advanced material science. The compound's potential as a ligand or crosslinking agent in polymer systems addresses trending searches about "smart materials design." Additionally, its use in flow chemistry setups may emerge as researchers seek to optimize its synthetic utility in continuous manufacturing processes.
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